1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid
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Overview
Description
1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid is a complex organic compound with a molecular formula of C16H25IN2O2. This compound is notable for its unique structure, which includes an iodo-substituted phenoxy group and a piperazine ring. It has applications in various fields, including medicinal chemistry and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine typically involves multiple steps:
Starting Materials: The synthesis begins with 2-iodo-4-methylphenol and 2-(2-chloroethoxy)ethanol.
Ether Formation: The phenol group undergoes an etherification reaction with 2-(2-chloroethoxy)ethanol in the presence of a base such as potassium carbonate.
Piperazine Introduction: The resulting intermediate is then reacted with 1-methylpiperazine under reflux conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: The iodo group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of deiodinated products.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The iodo group plays a crucial role in enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 1-[2-[2-(2-Bromo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine
- 1-[2-[2-(2-Chloro-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine
Uniqueness
1-[2-[2-(2-Iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine is unique due to the presence of the iodo group, which imparts distinct chemical and biological properties. Compared to its bromo and chloro analogs, the iodo compound exhibits higher reactivity and binding affinity, making it a valuable compound in various applications.
Properties
IUPAC Name |
1-[2-[2-(2-iodo-4-methylphenoxy)ethoxy]ethyl]-4-methylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25IN2O2.C2H2O4/c1-14-3-4-16(15(17)13-14)21-12-11-20-10-9-19-7-5-18(2)6-8-19;3-1(4)2(5)6/h3-4,13H,5-12H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPIVRPHCHCBTFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCOCCN2CCN(CC2)C)I.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27IN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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